3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit cytotoxic effects and antiviral activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative .
Cellular Effects
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-oxidative, and anti-tumor activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the chlorophenyl group through a substitution reaction. The carboxamide groups are then added through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research may focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
3-(1-(3-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide
3-(1-(2-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide
3-(1-(4-Bromophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide
Uniqueness: 3-(1-(4-Chlorophenyl)cyclopentanecarboxamido)benzofuran-2-carboxamide is unique due to its specific arrangement of functional groups and the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-14-9-7-13(8-10-14)21(11-3-4-12-21)20(26)24-17-15-5-1-2-6-16(15)27-18(17)19(23)25/h1-2,5-10H,3-4,11-12H2,(H2,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWPKUXGNGSYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.